ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate
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Overview
Description
Ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate is an organic compound with the molecular formula C17H17NO5 It is a derivative of naphthalene and contains a nitropropene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate typically involves the reaction of ethyl 2-bromoacetate with 2-naphthol to form ethyl 2-(naphthalen-2-yloxy)acetate. This intermediate is then subjected to a condensation reaction with (E)-2-nitroprop-1-enylbenzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene moiety can intercalate into DNA, affecting its structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[1-[(E)-2-cyano-3-(3-nitrophenyl)-3-oxoprop-1-enyl]naphthalen-2-yl]oxyacetate: Similar structure but with a cyano group instead of a nitro group.
Ethyl 2-[4-[(E)-2-nitroprop-1-enyl]naphthalen-1-yl]oxyacetate: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
Ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate is unique due to its specific substitution pattern and the presence of both a nitro group and a naphthalene moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13-6-4-5-7-14(13)15(16)10-12(2)18(20)21/h4-10H,3,11H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZUQFRBDBKHB-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=C(\C)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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